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molecular formula C8H12N2O2S B8382578 3-[(2-Furanylmethyl)thio]propanoic acid, hydrazide

3-[(2-Furanylmethyl)thio]propanoic acid, hydrazide

Cat. No. B8382578
M. Wt: 200.26 g/mol
InChI Key: OYBWEUSVIHDVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464830

Procedure details

8-chlorodibenz[b,f][1,41oxazepine-10(11H)-carboxylic acid, 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide (13) was prepared in the manner 8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide (6) was prepared, as described above in Example 6, from 3-[(2-furanylmethyl)thio]propanoic acid, hydrazide (12), prepared as described above in Example 12, and 8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride (2), prepared as described above in Example 2, on a 10 mmol scale. The yield was quantitative. Analysis calculated for C22H20N3O4SCl (M.W. 457.94): C, 57.70; H, 4.40; N, 9.18; Cl, 7.74; S, 7.00. Found: C, 57.59; H, 4.36; N, 9.01; Cl, 7.95; S, 7.07.
Name
8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:11][NH:12][C:13]([N:15]1[CH2:21][C:20]2[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=2[O:18][C:17]2[CH:26]=[CH:27][C:28]([Cl:30])=[CH:29][C:16]1=2)=[O:14])[CH2:3][CH2:4]C1C=CC=CN=1.[O:31]1[CH:35]=[CH:34][CH:33]=[C:32]1[CH2:36][S:37]CCC(NN)=O.ClC1C=CC2OC3C=CC=CC=3CN(C(Cl)=O)C=2C=1>>[O:31]1[CH:35]=[CH:34][CH:33]=[C:32]1[CH2:36][S:37][CH2:4][CH2:3][C:2]([NH:11][NH:12][C:13]([N:15]1[CH2:21][C:20]2[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=2[O:18][C:17]2[CH:26]=[CH:27][C:28]([Cl:30])=[CH:29][C:16]1=2)=[O:14])=[O:1]

Inputs

Step One
Name
8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCC1=NC=CC=C1)NNC(=O)N1C2=C(OC3=C(C1)C=CC=C3)C=CC(=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)CSCCC(=O)NN
Step Three
Name
8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(OC3=C(CN2C(=O)Cl)C=CC=C3)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CSCCC(=O)NNC(=O)N1C2=C(OC3=C(C1)C=CC=C3)C=CC(=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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